2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride
CAS No.: 1260679-52-4
Cat. No.: VC0058692
Molecular Formula: C8H8BrClFNO
Molecular Weight: 268.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260679-52-4 |
|---|---|
| Molecular Formula | C8H8BrClFNO |
| Molecular Weight | 268.51 |
| IUPAC Name | 2-amino-1-(4-bromo-3-fluorophenyl)ethanone;hydrochloride |
| Standard InChI | InChI=1S/C8H7BrFNO.ClH/c9-6-2-1-5(3-7(6)10)8(12)4-11;/h1-3H,4,11H2;1H |
| Standard InChI Key | SDDJUSCOXLXSAB-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C(=O)CN)F)Br.Cl |
Introduction
Chemical Properties and Structure
Basic Information and Identification
2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride is characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 1260679-52-4 |
| Molecular Formula | C8H8BrClFNO |
| Molecular Weight | 268.51 g/mol |
| IUPAC Name | 2-amino-1-(4-bromo-3-fluorophenyl)ethanone;hydrochloride |
| Standard InChI | InChI=1S/C8H7BrFNO.ClH/c9-6-2-1-5(3-7(6)10)8(12)4-11;/h1-3H,4,11H2;1H |
The compound consists of a phenyl ring with bromine at position 4 and fluorine at position 3, an ethanone group attached to the ring, and an amino group linked to the ethanone moiety, forming a hydrochloride salt .
Structural Features and Physical Properties
The compound's structure incorporates several key functional groups that contribute to its chemical behavior and potential applications:
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The halogenated aromatic ring enhances lipophilicity and modifies electronic distribution
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The amino group serves as a key site for hydrogen bonding and nucleophilic reactions
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The ethanone (acetyl) group provides opportunities for carbonyl chemistry
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The hydrochloride salt formation improves water solubility compared to the free base
As a solid substance, it is typically stored at room temperature under inert gas conditions to prevent degradation . The compound demonstrates moderate solubility in polar solvents, with enhanced water solubility due to its salt form.
Spectroscopic Properties
While specific spectroscopic data for this exact compound is limited in available literature, halogenated acetophenones generally exhibit characteristic patterns in spectroscopic analyses. Fluorinated aromatics typically show distinctive splitting patterns in NMR spectra due to hydrogen-fluorine coupling.
For related compounds, such as 1-(4-bromo-2-fluorophenyl)ethanone, 1H NMR spectra show characteristic signals for aromatic protons with complex splitting patterns due to fluorine coupling, with coupling constants (J values) providing structural confirmation . The 13C NMR spectrum would be expected to show carbon-fluorine coupling with different J values depending on the distance from the fluorine atom .
Synthesis Methods
General Synthetic Approaches
The synthesis of 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride typically involves several key reaction steps, building upon methods used for similar compounds:
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Preparation or acquisition of the 4-bromo-3-fluorophenyl precursor
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Introduction of the acetyl (ethanone) functionality
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Incorporation of the amino group
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Formation of the hydrochloride salt
These synthetic routes can be adapted from established methods for similar halogenated amino-ethanone compounds.
Industrial Production Considerations
For larger-scale production, industrial methods may employ:
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Automated reactors with precise temperature control
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Continuous flow processes to enhance efficiency and scalability
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Optimized purification methods including crystallization techniques
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Quality control measures to ensure high purity and consistent yield
The manufacturing process requires careful handling due to the compound's irritant properties and potential reactivity of the intermediates involved .
Research and Analytical Methods
Characterization Techniques
Several analytical methods are employed to characterize 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride:
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NMR Spectroscopy: For structural confirmation and purity assessment
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Mass Spectrometry: To confirm molecular weight and fragmentation patterns
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Infrared Spectroscopy: To identify functional group signatures
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X-ray Crystallography: For definitive structural determination
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Elemental Analysis: To verify elemental composition matching the theoretical formula
These techniques provide complementary information about the compound's structure, purity, and identity .
Comparative Analysis with Related Compounds
Structural Analogues
Several compounds share structural similarities with 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride:
| Compound | CAS Number | Key Differences |
|---|---|---|
| 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride | 456-00-8 | Lacks bromine substituent |
| 1-(2-Amino-4-bromo-3-fluorophenyl)ethan-1-one | 2385742-46-9 | Different position of amino group |
| 4-Bromo-3-fluorophenol | 121219-03-2 | Different functional group (hydroxyl vs. amino-ethanone) |
These structural variations result in different physicochemical properties and potentially altered biological activities .
Reactivity Comparisons
The reactivity profile of 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride compared to its analogues is characterized by:
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Similar amino group reactivity enabling various transformations:
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Nucleophilic substitutions
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Amidation reactions
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Condensation with aldehydes
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Distinctive halogen-mediated reactions:
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Metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira reactions)
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Halogen-metal exchange reactions
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Selective functionalization at halogenated positions
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Carbonyl chemistry through the ethanone group:
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Reduction to alcohols
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Condensation reactions
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Enolate formation and alkylation
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These reactivity patterns make the compound versatile for diverse synthetic applications in drug discovery and material science .
Practical Applications in Research
Medicinal Chemistry and Drug Discovery
The primary applications of 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride in medicinal chemistry include:
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Serving as a key building block for pharmaceutical intermediates targeting various therapeutic areas
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Use in the preparation of compounds designed to interact with specific neurological receptors
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Contributing to the development of novel fluorinated therapeutics with enhanced metabolic stability
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Enabling structure-activity relationship studies examining the impact of halogen substitution patterns
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